molecular formula C13H10N4OS B8278897 N-(6-aminobenzothiazol-2-yl)nicotinamide

N-(6-aminobenzothiazol-2-yl)nicotinamide

Cat. No.: B8278897
M. Wt: 270.31 g/mol
InChI Key: YHKXJVQGWJUQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Aminobenzothiazol-2-yl)nicotinamide is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at the 6-position and linked to a nicotinamide moiety. Its structure combines the aromatic benzothiazole system, known for diverse biological activities, with the nicotinamide group, a derivative of vitamin B3 involved in redox reactions. This hybrid structure positions the compound as a candidate for antimicrobial, anticancer, or metabolic modulation applications .

Properties

Molecular Formula

C13H10N4OS

Molecular Weight

270.31 g/mol

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H10N4OS/c14-9-3-4-10-11(6-9)19-13(16-10)17-12(18)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17,18)

InChI Key

YHKXJVQGWJUQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents at the 6-position. Below is a summary of key analogs and their activities:

Compound Substituent (R) Key Biological Findings Reference
N-(6-Aminobenzothiazol-2-yl)nicotinamide -NH₂ Potential broad-spectrum activity (predicted); enhanced solubility due to amino group
6-Methylbenzothiazole derivatives -CH₃ Moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus, E. coli)
6-Trifluoromethylbenzothiazoles -CF₃ Improved metabolic stability; lower MIC against Gram-negative bacteria (e.g., 4 µg/mL)
6-Methoxybenzothiazole acetamide -OCH₃ Crystallographic stability via H-bonding; weak antifungal activity
Adamantyl-substituted benzothiazole Adamantyl Enhanced lipophilicity; potential CNS penetration due to bulky group

Key Observations :

  • Amino group (-NH₂): The amino substituent in the target compound likely improves water solubility compared to methyl (-CH₃) or trifluoromethyl (-CF₃) groups, which are hydrophobic. This could enhance bioavailability .
  • Trifluoromethyl (-CF₃) : Electron-withdrawing groups like -CF₃ increase metabolic stability and membrane permeability, explaining superior activity in Gram-negative bacteria .
  • Methoxy (-OCH₃) : While contributing to crystallinity via hydrogen bonding, methoxy-substituted analogs exhibit weaker antimicrobial effects, suggesting substituent size and polarity influence target binding .

Nicotinamide vs. Alternative Amide Moieties

The nicotinamide moiety distinguishes this compound from benzothiazoles linked to other amides:

Compound Class Amide Type Biological Activity Reference
Nicotinamide derivatives Pyridine-3-carboxamide Broad-spectrum antimicrobial activity; synergism with redox pathways
Acetamide derivatives -COCH₃ Variable antibacterial effects (e.g., MIC: 16–64 µg/mL); structure-activity trends
Succinamic acid derivatives -CO(CH₂)₂COOH Moderate activity against S. aureus; substituent-dependent efficacy
Thiazolidinone-linked nicotinamides 4-thiazolidinone Comparable to standard drugs (e.g., ciprofloxacin) against P. aeruginosa


Key Observations :

  • Nicotinamide vs. Acetamide : Nicotinamide derivatives often exhibit stronger antimicrobial activity due to the pyridine ring’s ability to participate in π-π stacking and hydrogen bonding with bacterial enzymes .
  • Thiazolidinone Hybrids: Compounds like NAT-1 and NAT-2 () show that integrating thiazolidinone (a cyclic sulfone) with nicotinamide enhances activity against resistant strains, possibly by targeting multiple pathways .

Analytical and Structural Insights

  • UPLC-MS/MS Profiling: this compound and its analogs can be quantified with high sensitivity (LOD: 0.075–0.600 µg/mL) using advanced chromatographic methods, critical for pharmacokinetic studies .
  • Crystallography: Bulky substituents (e.g., adamantyl) induce unique crystal packing via non-classical hydrogen bonds (C–H⋯O) and sulfur interactions, impacting solubility and formulation .

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